Tiofenicol

Descripción general

Descripción

Tiamfenicol es un antibiótico de amplio espectro que pertenece a la clase de antibióticos de los fenicoles. Es un análogo de metilsulfonilo del cloranfenicol y es conocido por su potente actividad antibacteriana. El tiamfenicol se utiliza en medicina humana y veterinaria, particularmente en países como China, Marruecos e Italia. A diferencia del cloranfenicol, el tiamfenicol no se ha asociado con anemia aplásica, lo que lo convierte en una alternativa más segura para ciertas aplicaciones .

Aplicaciones Científicas De Investigación

Treatment of Infections

Thiamphenicol is employed in treating several bacterial infections, particularly those caused by Gram-negative bacteria. It is effective against:

- Gonococcal Infections : A study demonstrated the efficacy of thiamphenicol in treating uncomplicated gonococcal infections, showing comparable results to penicillin .

- Typhoid Fever and Dysentery : Thiamphenicol is frequently used for treating typhoid fever and dysentery, especially in pediatric cases .

- Surgical Infections : It is indicated for various surgical infections due to its broad-spectrum activity against resistant strains .

Pharmacokinetics and Dosage

Research has shown that thiamphenicol exhibits favorable pharmacokinetic properties. A clinical trial investigated the pharmacokinetics of thiamphenicol glycinate and thiamphenicol following intravenous administration, revealing a bi-phasic plasma concentration-time profile . The study involved 24 healthy volunteers receiving varying doses, allowing for the determination of optimal dosing regimens.

| Dosage (mg) | Peak Plasma Concentration (mg/L) | Time to Peak (hours) |

|---|---|---|

| 500 | 1.28 | 8 |

| 1000 | 2.56 | 8 |

| 1500 | 3.84 | 8 |

Veterinary Applications

Thiamphenicol is widely used in veterinary medicine, particularly for livestock and poultry:

- Poultry : It is used to prevent and treat bacterial diseases in poultry, including infections caused by Escherichia coli and Salmonella .

- Aquaculture : The antibiotic is also applied in aquaculture for managing bacterial diseases in fish .

Resistance Management

The use of thiamphenicol has raised concerns regarding antibiotic resistance. Studies indicate that its application can lead to an increase in antibiotic-resistant genes within microbial communities, particularly in poultry farming environments . This highlights the need for careful management of its use to mitigate resistance development.

Agricultural Applications

In plant biology, thiamphenicol has been utilized for contamination control during hybrid walnut propagation. Its efficacy against various Gram-negative pathogenic bacteria makes it a valuable tool in agricultural settings .

Case Study: Hybrid Walnut Propagation

A study conducted on hybrid walnut propagation demonstrated that thiamphenicol effectively reduced bacterial contamination during tissue culture processes. The results indicated a significant decrease in pathogenic bacteria when thiamphenicol was included in the culture medium.

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Pseudomonas aeruginosa | 15 |

| Escherichia coli | 18 |

| Salmonella enterica | 20 |

Mecanismo De Acción

El tiamfenicol ejerce sus efectos antibacterianos uniéndose a la subunidad 50S del ribosoma bacteriano. Esta unión inhibe la reacción de transpeptidación, que es esencial para la síntesis de proteínas. Al bloquear la síntesis de proteínas, el tiamfenicol inhibe eficazmente el crecimiento y la replicación bacterianos .

Análisis Bioquímico

Biochemical Properties

Thiamphenicol interacts with various enzymes, proteins, and other biomolecules. It acts by binding to the 23S sub-unit of the 50S ribosome, inhibiting protein synthesis . This interaction is crucial for its role in biochemical reactions .

Cellular Effects

Thiamphenicol has a broad-spectrum inhibitory effect on both gram-positive and gram-negative bacteria . It can be removed by certain bacterial strains, such as Aeromonas hydrophila HS01, in a living cell-dependent manner . The removal efficiency can be greatly affected by the growth condition .

Molecular Mechanism

Thiamphenicol exerts its effects at the molecular level through various mechanisms. A novel oxidase gene, cmO, was identified and confirmed biochemically to catalyze the resistance process through the oxidative inactivation at the side chain C-3’ position of chloramphenicol and thiamphenicol .

Temporal Effects in Laboratory Settings

Thiamphenicol dissipated rapidly in compost, with half-life values of 5.1 and 1.6 days, respectively . Its removal efficiency can be greatly affected by the growth condition .

Dosage Effects in Animal Models

Thiamphenicol is not readily metabolized in cattle, poultry, sheep, or humans, but is predominantly excreted unchanged . In pigs and rats, the drug is excreted both as parent drug and as thiamphenicol glucuronate .

Metabolic Pathways

Thiamphenicol is involved in several metabolic pathways. It is not an optimal substrate for the hepatic microsomal enzyme glucuronyl transferase, and therefore more than 95% of the administered dose is excreted unchanged in laboratory animals .

Transport and Distribution

Thiamphenicol is highly lipid soluble . It is used in many countries as a veterinary antibiotic, but is available in China, Morocco, and Italy for use in humans .

Subcellular Localization

The subcellular localization of thiamphenicol is not well studied. Given its lipid solubility and its mechanism of action, it is likely that it localizes to the cytoplasm where it can interact with ribosomes to inhibit protein synthesis .

Métodos De Preparación

El tiamfenicol se puede sintetizar a través de varios métodos. Una ruta sintética común implica la hidrólisis del alcohol metílico D-treo-2-(diclorometil)-4,5-dihidro-4-oxazol. La reacción se lleva a cabo en una solución acuosa de isopropanol, con acetato de sodio como agente alcalino. La mezcla se refluja a 85 °C durante cuatro horas, seguida de destilación a presión reducida para obtener el producto crudo, que luego se purifica .

Los métodos de producción industrial a menudo implican pasos similares, pero se optimizan para obtener rendimientos más altos y rentabilidad. Por ejemplo, el uso del alcohol metílico D-treo-2-(diclorometil)-4,5-dihidro-4-oxazol como material de partida se ha mejorado para reducir significativamente los costes de producción .

Análisis De Reacciones Químicas

El tiamfenicol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El tiamfenicol se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: El grupo nitro en el tiamfenicol se puede reducir a una amina.

Sustitución: El tiamfenicol puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo sulfonilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

El tiamfenicol a menudo se compara con el cloranfenicol y el florfenicol, que también son antibióticos de la familia de los fenicoles:

Cloranfenicol: El tiamfenicol es un análogo de metilsulfonilo del cloranfenicol.

Florfenicol: El florfenicol es un derivado fluorado del tiamfenicol.

Las propiedades únicas del tiamfenicol, como su mayor potencia y perfil de seguridad, lo convierten en un antibiótico valioso tanto en medicina humana como veterinaria.

Actividad Biológica

Thiamphenicol is a broad-spectrum antibiotic that is a derivative of chloramphenicol. It has gained attention for its efficacy against a variety of bacterial pathogens, particularly those that exhibit resistance to other antibiotics. This article delves into the biological activity of thiamphenicol, focusing on its antibacterial properties, mechanisms of action, clinical applications, and associated side effects.

Antibacterial Properties

Thiamphenicol demonstrates significant in vitro activity against a range of multi-resistant pathogens. Studies have shown that it is particularly effective against:

- Streptococcus pneumoniae

- Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA)

- Haemophilus influenzae

- Escherichia coli

Comparative Efficacy

The following table summarizes the comparative efficacy of thiamphenicol against various pathogens in relation to other antibiotics:

| Pathogen | Thiamphenicol Efficacy | Other Antibiotics Efficacy |

|---|---|---|

| Streptococcus pneumoniae | High | Chloramphenicol, Vancomycin |

| MRSA | Moderate | Glycopeptides |

| Haemophilus influenzae | High | Cefotaxime, Imipenem |

| Escherichia coli | High | Ampicillin |

Thiamphenicol has been shown to have a post-antibiotic effect (PAE) lasting between 0.33 to 2.9 hours across all studied pathogens, indicating its potential for prolonged antibacterial action even after the drug has been cleared from the system .

Thiamphenicol exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, similar to chloramphenicol, thereby blocking peptide bond formation and hindering the growth of bacteria. Recent studies have also identified specific genes in bacteria that contribute to resistance against thiamphenicol through oxidative inactivation mechanisms .

Clinical Applications

Thiamphenicol is utilized in various clinical settings due to its favorable tolerability profile and effectiveness against resistant strains. Notable applications include:

- Treatment of gonorrhea : A study involving 50,000 patients reported a low failure rate (approximately 3.4%) with single-dose therapy .

- Management of severe infections caused by resistant bacteria: Its use has been indicated in cases where traditional beta-lactam antibiotics are ineffective.

Side Effects and Safety Profile

While thiamphenicol is generally well-tolerated, some side effects have been reported:

- Gastrointestinal disturbances (e.g., gastralgia, nausea)

- Allergic reactions (e.g., generalized pruritus)

- Rare cases of occupational asthma linked to exposure in healthcare settings .

A comprehensive study on hamsters revealed potential adverse effects at therapeutic doses, highlighting the need for careful monitoring during treatment .

Case Studies

- Gonorrhea Treatment : In a large-scale study, thiamphenicol was used effectively for treating uncomplicated gonorrhea with minimal side effects reported.

- Resistance Mechanism Investigation : Research identified an oxidase gene responsible for thiamphenicol resistance in certain bacterial strains, providing insights into environmental implications and antibiotic stewardship .

Propiedades

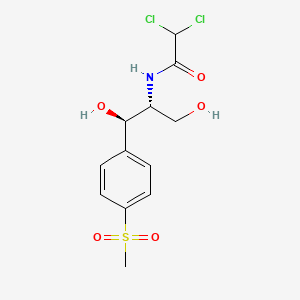

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVAEFIXJLOWRX-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021338 | |

| Record name | Thiamphenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320855 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15318-45-3, 847-25-6 | |

| Record name | Thiamphenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15318-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racephenicol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000847256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamphenicol [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015318453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08621 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thiamphenicol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiamphenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamphenicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMPHENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLQ7571NPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RACEPHENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283383NO13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.